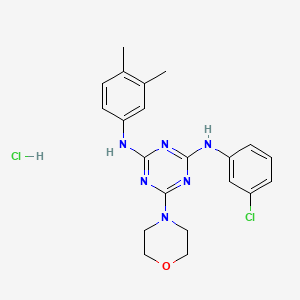

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3-Chlorophenyl)-N4-(3,4-Dimethylphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride is a triazine derivative featuring a 1,3,5-triazine core substituted at positions 2, 4, and 5. The compound includes a 3-chlorophenyl group at position 2, a 3,4-dimethylphenyl group at position 4, and a morpholine ring at position 6. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or materials science applications. Triazine derivatives are widely studied for their versatility in drug design, agrochemicals, and polymer chemistry due to their ability to engage in hydrogen bonding, π-π interactions, and structural modularity .

Properties

IUPAC Name |

4-N-(3-chlorophenyl)-2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-14-6-7-18(12-15(14)2)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-8-10-29-11-9-28;/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDYFYBSRQRPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. The final step involves the addition of the morpholinyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Halogens, alkylating agents; solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substituent Diversity and Functional Impact

The compound is compared below with analogous triazine-based molecules from the literature.

Research Findings and Limitations

- Activity Prediction : The 3,4-dimethylphenyl group may enhance hydrophobic interactions in drug targets, while the 3-chlorophenyl group could mimic halogen bonding observed in kinase inhibitors .

- Data Gaps : Specific biological or physicochemical data (e.g., IC50, logP) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.

1. Chemical Structure and Synthesis

The compound features a triazine core substituted with various phenyl groups and a morpholine moiety. The synthesis typically involves multi-step reactions that include cyclization and substitution processes. The general synthetic route includes:

- Formation of the triazine ring : This is achieved through the cyclization of appropriate precursors.

- Introduction of phenyl groups : Chlorinated and dimethylphenyl groups are introduced via substitution reactions.

- Attachment of the morpholine group : This is done through nucleophilic substitution reactions.

The synthesis can be optimized for yield and purity using modern techniques such as chromatography and crystallization .

2. Biological Mechanisms

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit several cancer-related enzymes such as DNA topoisomerase IIα and carbonic anhydrases. These interactions can lead to the suppression of tumor growth .

- Receptor Binding : It binds to receptors involved in central nervous system (CNS) functions, including serotonin and adenosine receptors. Such interactions suggest potential applications in treating CNS disorders .

3.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by targeting specific signaling pathways.

3.2 CNS Activity

The compound's interaction with CNS receptors suggests it may have neuroprotective effects or potential as an anxiolytic agent. It has been noted for its ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression .

4. Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of DNA topoisomerase IIα in vitro with IC50 values indicating potent activity against cancer cell lines. |

| Study 2 | Reported binding affinity to serotonin receptors with implications for mood regulation and anxiety treatment. |

| Study 3 | Showed a significant reduction in tumor size in animal models treated with the compound compared to control groups. |

5. Conclusion

This compound represents a promising candidate for further research in pharmacology due to its multifaceted biological activities. Its mechanisms of action suggest potential applications in cancer therapy and CNS disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.